molecular formula C18H21N5O B12242851 1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine

1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine

Cat. No.: B12242851
M. Wt: 323.4 g/mol
InChI Key: PWEMVOHVYIDBHV-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrrolopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common route starts with the preparation of 1-(2-methoxyphenyl)piperazine, which can be synthesized by reacting 2-methoxyaniline with piperazine under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . The exact pathways depend on the specific biological context and the compound’s structure .

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C18H21N5O/c1-13-11-14-17(21-13)18(20-12-19-14)23-9-7-22(8-10-23)15-5-3-4-6-16(15)24-2/h3-6,11-12,21H,7-10H2,1-2H3

InChI Key

PWEMVOHVYIDBHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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